molecular formula C15H17Cl2N5O B7120482 N-[1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl]-2H-triazole-4-carboxamide

N-[1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl]-2H-triazole-4-carboxamide

Cat. No.: B7120482
M. Wt: 354.2 g/mol
InChI Key: UJWXYENWMWEYOB-UHFFFAOYSA-N
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Description

N-[1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl]-2H-triazole-4-carboxamide is a synthetic compound known for its diverse applications in scientific research. This compound features a piperidine ring substituted with a 3,4-dichlorophenylmethyl group and a triazole ring attached to a carboxamide group. Its unique structure allows it to interact with various biological targets, making it valuable in medicinal chemistry and pharmacological studies.

Properties

IUPAC Name

N-[1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl]-2H-triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17Cl2N5O/c16-12-2-1-10(7-13(12)17)9-22-5-3-11(4-6-22)19-15(23)14-8-18-21-20-14/h1-2,7-8,11H,3-6,9H2,(H,19,23)(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJWXYENWMWEYOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=NNN=C2)CC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl]-2H-triazole-4-carboxamide typically involves multiple steps:

  • Formation of the Piperidine Intermediate: : The initial step involves the synthesis of the piperidine intermediate. This can be achieved by reacting 3,4-dichlorobenzyl chloride with piperidine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at room temperature.

  • Triazole Ring Formation: : The next step involves the formation of the triazole ring. This can be done by reacting the piperidine intermediate with an azide compound under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions. The reaction is typically performed in a solvent like dimethyl sulfoxide (DMSO) or acetonitrile at elevated temperatures.

  • Carboxamide Formation: : The final step is the introduction of the carboxamide group. This can be achieved by reacting the triazole intermediate with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

  • Reduction: : Reduction reactions can target the triazole ring or the carboxamide group. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the 3,4-dichlorophenylmethyl group. Reagents like sodium azide or potassium cyanide can be employed to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA; solvents like dichloromethane or acetonitrile; room temperature to moderate heating.

    Reduction: LiAlH4, NaBH4; solvents like THF or ethanol; low to moderate temperatures.

    Substitution: Sodium azide, potassium cyanide; solvents like DMF or DMSO; room temperature to moderate heating.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Reduced triazole or carboxamide derivatives.

    Substitution: Azide or cyanide-substituted derivatives.

Scientific Research Applications

N-[1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl]-2H-triazole-4-carboxamide has a wide range of applications in scientific research:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

  • Biology: : Employed in studies involving receptor binding and signal transduction. Its ability to interact with specific biological targets makes it useful in elucidating cellular mechanisms.

  • Medicine: : Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer. Its interactions with various molecular targets are of significant interest.

  • Industry: : Utilized in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-[1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl]-2H-triazole-4-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and influencing downstream signaling pathways. For example, it may act as an agonist or antagonist at certain receptors, altering cellular responses and physiological outcomes.

Comparison with Similar Compounds

Similar Compounds

    N-[1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl]-2H-triazole-4-carboxamide: shares structural similarities with other piperidine and triazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups. This unique structure allows it to interact with a distinct set of biological targets, offering potential advantages in therapeutic applications and chemical research.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific fields.

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